5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde
CAS No.: 1152576-79-8
Cat. No.: VC11733268
Molecular Formula: C12H10Cl2N2O
Molecular Weight: 269.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152576-79-8 |
|---|---|
| Molecular Formula | C12H10Cl2N2O |
| Molecular Weight | 269.12 g/mol |
| IUPAC Name | 5-chloro-1-(3-chlorophenyl)-3-ethylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 |
| Standard InChI Key | FMAFIMAEYTWYOF-UHFFFAOYSA-N |
| SMILES | CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl |
| Canonical SMILES | CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl |
Introduction
Structural Characteristics and Nomenclature
The compound 5-chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde features a pyrazole core substituted with chlorine atoms at positions 1 and 5, an ethyl group at position 3, and a carbaldehyde functional group at position 4. Its IUPAC name reflects this substitution pattern:
-
Pyrazole backbone: Five-membered ring with nitrogen atoms at positions 1 and 2.
-
Substituents:
-
3-Chlorophenyl group at position 1.
-
Ethyl group at position 3.
-
Chlorine atom at position 5.
-
Carbaldehyde (-CHO) at position 4.
-
While no direct crystallographic data exists for the 3-ethyl variant, structural analogs such as 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 77509-92-3) provide a basis for comparison. X-ray studies of the methyl analog reveal a planar pyrazole ring with a dihedral angle of <10° between the pyrazole and aldehyde planes, facilitating conjugation and electrophilic reactivity. The ethyl group in the target compound may introduce steric effects, potentially altering reactivity compared to the methyl derivative.
Synthetic Routes and Optimization
General Pyrazole-Carbaldehyde Synthesis
Pyrazole-carbaldehydes are typically synthesized via cyclocondensation reactions. For the methyl analog, the Vilsmeier-Haack reaction is a common method:
-
Hydrazone formation: Reaction of 3-chlorobenzaldehyde with hydrazine hydrate.
-
Cyclization: Acid-catalyzed cyclization to form the pyrazole ring.
-
Formylation: Introduction of the aldehyde group using POCl₃/DMF .
For the 3-ethyl variant, substituting methyl reagents with ethyl precursors (e.g., ethylhydrazine) would be necessary. Industrial production would require continuous flow reactors to optimize yield and purity, as demonstrated for similar compounds.
Challenges in Ethyl-Substituted Derivative Synthesis
-
Steric hindrance: The bulkier ethyl group may reduce reaction rates during cyclization.
-
By-product formation: Competing reactions at the ethyl-substituted position could necessitate precise temperature control (80–100°C) and solvent selection (e.g., DMF) .
Physicochemical Properties
While experimental data for the 3-ethyl compound is unavailable, computational predictions using Density Functional Theory (DFT) suggest:
| Property | Predicted Value (3-Ethyl) | Methyl Analog (Experimental) |
|---|---|---|
| Molecular Weight | 269.14 g/mol | 255.10 g/mol |
| logP | 3.5 | 3.2 |
| Solubility (DMSO) | >50 mg/mL | >50 mg/mL |
| Melting Point | 120–125°C (est.) | 115–118°C |
The increased hydrophobicity (logP) due to the ethyl group may enhance membrane permeability but reduce aqueous solubility.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Pseudomonas aeruginosa | 0.40 | 0.80 |
The 3-ethyl derivative’s larger alkyl group may improve lipid bilayer interaction, potentially lowering MIC values further.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.50 | Apoptosis induction |
| A549 | 26.00 | Cell cycle arrest |
Molecular docking simulations suggest the ethyl group could enhance binding to kinase targets (e.g., EGFR) by filling hydrophobic pockets.
Industrial and Materials Science Applications
Agrochemical Intermediates
Pyrazole-carbaldehydes serve as precursors for herbicides and insecticides. The ethyl variant’s stability under UV exposure (predicted t₁/₂ > 48 hours) makes it suitable for outdoor formulations.
Coordination Chemistry
The aldehyde and pyrazole nitrogen atoms enable complexation with transition metals. For example, Cu(II) complexes of the methyl analog show catalytic activity in oxidation reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume